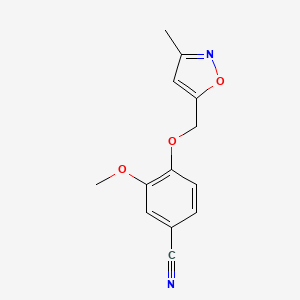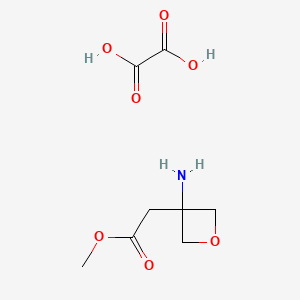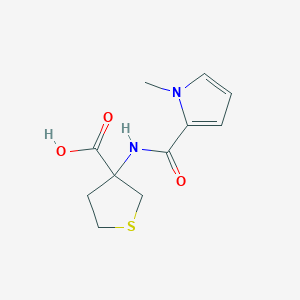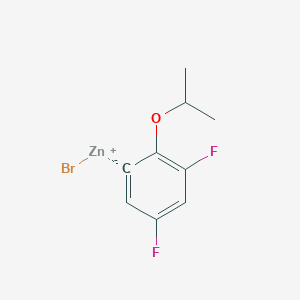
cis-2-(Benzyloxymethyl)-6-methyltetrahydropyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-2-(Benzyloxymethyl)-6-methyltetrahydropyran-4-one: is an organic compound that belongs to the class of tetrahydropyran derivatives This compound is characterized by the presence of a benzyloxymethyl group and a methyl group attached to a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(Benzyloxymethyl)-6-methyltetrahydropyran-4-one typically involves the use of starting materials such as benzyloxymethyl chloride and 6-methyltetrahydropyran-4-one. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to obtain high-purity product.
化学反应分析
Types of Reactions:
Oxidation: cis-2-(Benzyloxymethyl)-6-methyltetrahydropyran-4-one can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: NaOMe, KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: cis-2-(Benzyloxymethyl)-6-methyltetrahydropyran-4-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of bioactive molecules and drug candidates.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its unique chemical structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives.
作用机制
The mechanism of action of cis-2-(Benzyloxymethyl)-6-methyltetrahydropyran-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer activity.
相似化合物的比较
cis-2-(Benzyloxymethyl)-tetrahydropyran-4-one: Lacks the methyl group at the 6-position.
trans-2-(Benzyloxymethyl)-6-methyltetrahydropyran-4-one: Has a different spatial arrangement of the benzyloxymethyl and methyl groups.
cis-2-(Methoxymethyl)-6-methyltetrahydropyran-4-one: Contains a methoxymethyl group instead of a benzyloxymethyl group.
Uniqueness: cis-2-(Benzyloxymethyl)-6-methyltetrahydropyran-4-one is unique due to the presence of both benzyloxymethyl and methyl groups in a specific cis configuration. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C14H18O3 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
(2R,6R)-2-methyl-6-(phenylmethoxymethyl)oxan-4-one |
InChI |
InChI=1S/C14H18O3/c1-11-7-13(15)8-14(17-11)10-16-9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-,14-/m1/s1 |
InChI 键 |
FMVVKOCQLVCBIZ-BXUZGUMPSA-N |
手性 SMILES |
C[C@@H]1CC(=O)C[C@@H](O1)COCC2=CC=CC=C2 |
规范 SMILES |
CC1CC(=O)CC(O1)COCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B14891207.png)
![(2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid](/img/structure/B14891210.png)


![Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate](/img/structure/B14891228.png)

![16-Hydroxy-12-methyl-8-piperidin-1-yl-9,14-dioxa-6-azatetracyclo[8.7.0.02,8.011,15]heptadeca-1(17),10,12,15-tetraen-7-one](/img/structure/B14891245.png)
![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)





